2,5-Dichloropyridine-4-sulfonyl chloride

Description

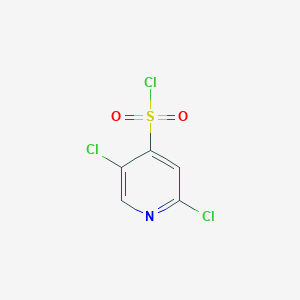

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloropyridine-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl3NO2S/c6-3-2-9-5(7)1-4(3)12(8,10)11/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWUJWVJJFRKPHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)Cl)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261883-53-7 | |

| Record name | 2,5-dichloropyridine-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,5 Dichloropyridine 4 Sulfonyl Chloride

Chlorosulfonation Approaches to Pyridine (B92270) Derivatives

Chlorosulfonation represents a primary strategy for the synthesis of pyridine sulfonyl chlorides. This section details two main pathways: the oxidative chlorosulfonation of pyridine thiols and sulfides, and the chlorination of hydroxypyridine sulfonic acids.

Oxidative Chlorosulfonation of Pyridine Thiols and Sulfides

The direct oxidative conversion of sulfur-containing compounds like thiols and sulfides into sulfonyl chlorides is a robust synthetic method. lookchem.com This transformation typically involves a dual-function reagent that acts as both an oxidant and a chlorine source. rsc.org While specific examples for 2,5-dichloropyridine-4-thiol or its corresponding sulfide (B99878) are not detailed in the reviewed literature, the general principles can be applied.

One effective reagent for this conversion is 2,4-dichloro-5,5-dimethylhydantoin (DCDMH), which has been shown to be mild and efficient for preparing various arenesulfonyl chlorides from thiols, disulfides, or benzylic sulfides in good to excellent yields. lookchem.com The reaction proceeds via an oxidative chlorination mechanism. Another common reagent is N-chlorosuccinimide (NCS), which facilitates the in situ generation of sulfonyl chloride from thiols. nih.gov

The general reaction scheme for the oxidative chlorination of a pyridine thiol to the corresponding sulfonyl chloride is as follows:

Pyridine-SH + Oxidizing/Chlorinating Agent → Pyridine-SO₂Cl

Studies on various thiols have shown that the reaction conditions, such as the choice of solvent and the stoichiometry of the reagents, are crucial for achieving high yields and purity. lookchem.com For disulfide substrates, approximately 2.5 equivalents of DCDMH are typically optimal. lookchem.com

A simple and rapid method for the oxyhalogenation of thiols and disulfides using oxone-KX (where X = Cl or Br) in water has also been described as an environmentally friendly approach. rsc.org

Chlorination of Hydroxypyridine Sulfonic Acids

A well-documented approach for the synthesis of chlorinated pyridine sulfonyl chlorides involves the chlorination of hydroxypyridine sulfonic acids. google.com This method utilizes chlorinating agents such as phosphorus oxychloride (POCl₃) in combination with phosphorus trichloride (B1173362) (PCl₃) and chlorine gas. google.comgoogle.com

A patented process describes the preparation of chloropyridine sulfonic acid chlorides from hydroxypyridine-sulfonic acids. google.com The general process involves:

Passing chlorine gas into a mixture of a hydroxypyridine-sulfonic acid and phosphorus trichloride.

Heating the mixture to temperatures of about 100 to 120°C.

Removing any phosphorus oxychloride formed and any excess phosphorus trichloride by distillation.

Taking up the residue with an organic solvent.

Distilling the liquid phase in a vacuum to obtain the chlorinated pyridine-sulfonic acid chloride. google.com

This process has been shown to produce near-quantitative yields. For instance, the reaction of 4-hydroxypyridine-3-sulfonic acid with phosphorus trichloride and chlorine gas, with phosphorus oxychloride sometimes added or used as a solvent, leads to the formation of the corresponding chloropyridine sulfonyl chloride. google.com

| Method | Reagents | Solvent | Temperature (°C) | Yield (%) |

| Phosphorus oxychloride chlorination | PCl₃ / POCl₃ / Cl₂ | POCl₃ | ~100-110 | ~90 |

| Phosphorus pentachloride chlorination | PCl₅ | Toluene / Benzene | 0-100 | 75-88 |

| Thionyl chloride chlorination | SOCl₂ | Not specified | Reflux | ~84 |

This table presents generalized data for the chlorination of pyridine sulfonic acid derivatives based on available literature.

Conversion from Precursor Pyridine Sulfonyl Hydrazides

The synthesis of sulfonyl chlorides from sulfonyl hydrazides provides an alternative route. A simple and rapid method involves the use of N-halosuccinimides (NXS, where X = Cl or Br). researchgate.net Screening of various chlorides has shown that N-chlorosuccinimide (NCS) is highly effective, providing excellent yields. researchgate.net The reaction is typically carried out in a solvent like acetonitrile (B52724) at room temperature. researchgate.net While this method has been demonstrated for various sulfonyl hydrazides, its specific application to 2,5-dichloropyridine-4-sulfonyl hydrazide would follow the same principles.

| Halogen Source | Solvent | Temperature | Yield (%) |

| MgCl₂ | CH₃CN | Room Temp | No Reaction |

| CuCl | CH₃CN | Room Temp | 38 |

| NCS | CH₃CN | Room Temp | 99 |

| NBS | CH₃CN | Room Temp | 87 |

This table summarizes the screening of halogen sources for the conversion of a model sulfonyl hydrazide to the corresponding sulfonyl halide. researchgate.net

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

Optimizing reaction conditions is critical for maximizing the yield and selectivity of 2,5-Dichloropyridine-4-sulfonyl chloride synthesis. Key parameters to consider include the choice of solvent, base, and reaction temperature.

In the synthesis of related compounds, it has been shown that the solvent can have a significant impact on the reaction yield. For instance, in a monosulfonylation reaction, dichloromethane (B109758) (DCM) was found to give a higher yield compared to dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), dioxane, or tetrahydrofuran (B95107) (THF). nih.gov

The choice of base is also crucial. The use of inorganic bases such as K₂CO₃ and Na₂CO₃ can lead to the formation of undesired by-products. nih.gov Organic bases like pyridine are often employed, and their stoichiometry must be carefully controlled. nih.gov

Temperature is another important factor. Reactions carried out at 0°C may suffer from poor solubility of starting materials, requiring extended reaction times. nih.gov Conversely, conducting the reaction at room temperature can sometimes lead to a decrease in yield due to side reactions. nih.gov Stepwise addition of chlorinating agents at low temperatures (0-5°C) is often recommended to enhance selectivity and minimize the formation of by-products. Precise control of the molar ratios of reagents is also essential to prevent over-chlorination at undesired positions.

Development of Environmentally Conscious Synthetic Routes

The principles of green chemistry are increasingly being applied to the synthesis of sulfonyl chlorides to reduce the environmental impact of these processes. mdpi.com This includes the use of less hazardous reagents, milder reaction conditions, and more sustainable solvents. mdpi.com

One environmentally friendly approach is the use of N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts. organic-chemistry.org This method is operationally simple, scalable, and avoids the use of hazardous reagents like chlorine gas. organic-chemistry.org A key advantage of this process is that the water-soluble byproduct, succinimide, can be recycled back into NCS using sodium hypochlorite, making the method more sustainable. organic-chemistry.orgresearchgate.net

Another green strategy involves performing reactions in water. A simple and rapid method for the synthesis of sulfonyl chlorides and bromides from thiols and disulfides has been developed using oxone-KX (X= Cl or Br) in water. rsc.org This approach avoids the use of volatile organic compounds (VOCs) as solvents. researchgate.net

The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, also contributes to a greener process by reducing waste and improving efficiency. researchgate.net For example, a one-pot method for the synthesis of sulfonamides from thiols has been developed using sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as an efficient oxidant in sustainable solvents like water, ethanol, and glycerol. researchgate.net This process generates the sulfonyl chloride in situ, which then reacts with an amine to form the sulfonamide. researchgate.net

Chemical Reactivity and Transformation Mechanisms of 2,5 Dichloropyridine 4 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety

The sulfonyl chloride group (-SO₂Cl) is a potent electrophile, making it the primary site for reactions with a wide array of nucleophiles. These transformations are fundamental to the synthesis of various sulfur-containing derivatives. The mechanism for these reactions is typically a bimolecular nucleophilic substitution, which can proceed through either a concerted Sₙ2-like pathway or a stepwise addition-elimination process involving a pentacoordinate sulfur intermediate. mdpi.commdpi.com

The reaction of 2,5-Dichloropyridine-4-sulfonyl chloride with primary or secondary amines is one of its most significant transformations, yielding pyridine-based sulfonamides. cbijournal.com This reaction is typically conducted in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. cbijournal.comresearchgate.net The high reactivity of the sulfonyl chloride allows for coupling with a diverse range of amines, including aliphatic, aromatic, and heterocyclic amines, to produce a library of sulfonamide derivatives. eurjchem.commdpi.com The general method involves treating the sulfonyl chloride with an amine, often in a solvent like dichloromethane (B109758) or dioxane. eurjchem.commdpi.com

The versatility of this reaction is a cornerstone in medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in numerous therapeutic agents. cbijournal.commdpi.com

Table 1: Illustrative Synthesis of Pyridine-Based Sulfonamides from this compound Data is representative of typical reactions for sulfonyl chlorides.

| Amine Nucleophile | Base | Solvent | Resulting Sulfonamide Product |

|---|---|---|---|

| Aniline | Pyridine | Dichloromethane | N-phenyl-2,5-dichloropyridine-4-sulfonamide |

| Benzylamine | Triethylamine | Dioxane | N-benzyl-2,5-dichloropyridine-4-sulfonamide |

| Morpholine | Triethylamine | Dichloromethane | 4-((2,5-dichloropyridin-4-yl)sulfonyl)morpholine |

| Piperidine | Pyridine | Tetrahydrofuran (B95107) | 1-((2,5-dichloropyridin-4-yl)sulfonyl)piperidine |

When treated with alcohols or phenols, typically in the form of their corresponding alkoxides or phenoxides, this compound undergoes nucleophilic substitution to form sulfonate esters. This reaction is analogous to sulfonamide formation and provides access to another important class of organic compounds.

The synthesis of sulfones from sulfonyl chlorides involves the formation of a sulfur-carbon bond. This can be achieved by reacting the sulfonyl chloride with organometallic reagents such as Grignard or organolithium reagents. youtube.com However, the high reactivity of these reagents can lead to competing reactions at other sites on the dichloropyridine ring. researchgate.net A more controlled method for sulfone synthesis often involves the reaction of sulfonyl chlorides with sulfinates or employing photocatalytic strategies that generate sulfonyl radicals from sulfonamide derivatives, which then add to alkenes. researchgate.net

The reactivity of the sulfonyl chloride moiety extends to a broad spectrum of nucleophiles beyond simple amines and alcohols.

Amines: As detailed in section 3.1.1., primary and secondary amines react readily to form sulfonamides. This is often the most facile reaction for this functional group. cbijournal.comeurjchem.com

Alcohols: In the presence of a base, alcohols react to form sulfonate esters. The reaction proceeds smoothly, similar to the amination reaction. Direct reaction with amino alcohols can be complex, potentially leading to competition between N- and O-sulfonylation. orgsyn.org

Organometallic Reagents: Reagents like Grignard (RMgX) and organolithium (RLi) compounds are potent carbon-based nucleophiles. libretexts.org They can attack the electrophilic sulfur atom to displace the chloride and form sulfones (R-SO₂-Py). youtube.com However, their high basicity and nucleophilicity mean that chemoselectivity can be an issue, with potential for attack on the pyridine ring or deprotonation at various positions. researchgate.netresearchgate.net The use of less reactive organometallics, such as lithium dialkylcuprates (R₂CuLi), can sometimes offer more controlled substitution at the sulfonyl chloride group. youtube.com

Electrophilic and Radical Functionalizations of the Dichloropyridine Ring

The dichloropyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the two chlorine substituents. This makes classical electrophilic aromatic substitution challenging.

A more effective strategy for functionalizing the ring involves deprotonation with strong bases, such as lithium diisopropylamide (LDA) or n-butyllithium, to generate a lithiated intermediate. researchgate.net This organolithium species can then be trapped with various electrophiles (e.g., aldehydes, carbon dioxide, alkyl halides) to introduce new substituents. The regioselectivity of this deprotonation is directed by the existing substituents. For 2,5-dichloropyridine (B42133), lithiation can be directed to the 4- or 6-positions depending on the specific base and conditions used. researchgate.net Given the substitution at the 4-position in the target molecule, functionalization would be directed to the remaining open positions, C-3 or C-6.

Radical functionalization offers an alternative pathway. While direct radical reactions on the starting sulfonyl chloride are less common, its derivatives can be precursors to radical intermediates. For instance, sulfonamides derived from the parent compound can be converted into sulfonyl radicals through photocatalytic methods. researchgate.net These radicals can then participate in various transformations, such as addition to alkenes and alkynes, providing a modern route to complex sulfone structures. researchgate.net

Chemo- and Regioselective Transformations of Functional Groups

The presence of multiple reactive sites—the sulfonyl chloride and two distinct chlorine atoms on the pyridine ring (at C-2 and C-5)—makes chemo- and regioselectivity critical considerations in its synthetic applications.

Chemoselectivity: The sulfonyl chloride group is significantly more electrophilic than the carbon atoms of the pyridine ring. Consequently, nucleophilic attack preferentially occurs at the sulfur atom under mild conditions. Reactions such as aminolysis or alcoholysis can be performed selectively at the sulfonyl chloride moiety without disturbing the chloro-substituents on the ring. eurjchem.commdpi.com Achieving substitution at the ring chlorides (via Nucleophilic Aromatic Substitution, SₙAr) typically requires harsher conditions (e.g., higher temperatures, stronger nucleophiles) and may occur after the sulfonyl chloride has been derivatized. nih.gov

Regioselectivity: When reactions are directed at the pyridine ring, the position of substitution is crucial. In SₙAr reactions, nucleophilic attack on dichloropyridines is often regioselective, with the position of attack (C-2 vs. C-5) influenced by the reaction conditions and the directing effects of the sulfonyl group. nih.govresearchgate.net Similarly, in metalation-functionalization sequences, the choice of base and reaction temperature can control which proton is abstracted, leading to regioselective introduction of an electrophile. researchgate.netmdpi.com

Mechanistic Investigations of Reaction Pathways and Transition States

The mechanisms governing the transformations of this compound have been studied to understand its reactivity.

Nucleophilic Substitution at Sulfur: The reaction of sulfonyl chlorides with nucleophiles is generally accepted to proceed via a bimolecular pathway. mdpi.com Two primary mechanisms are considered: a concerted Sₙ2-type mechanism with a single transition state, or a two-step addition-elimination mechanism featuring a trigonal bipyramidal intermediate. mdpi.commdpi.com For most arenesulfonyl chlorides, the pathway is believed to be concerted. mdpi.com The transition state involves the nucleophile attacking the sulfur atom opposite the leaving group (chloride), leading to an inversion of configuration at the sulfur center.

Nucleophilic Aromatic Substitution (SₙAr) on the Ring: The mechanism for substitution of the ring chlorides involves the nucleophilic attack on the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net This is typically the rate-determining step. Subsequently, the chloride ion is expelled to restore aromaticity. The stability of the Meisenheimer complex, and thus the reaction rate, is enhanced by the electron-withdrawing nature of the nitrogen atom and the other substituents.

Directed ortho-Metalation (DoM): The mechanism for lithiation involves the coordination of a strong lithium base (e.g., LDA) to the pyridine nitrogen, which directs the deprotonation of a nearby proton. This forms a stabilized pyridyl anion, which then acts as a potent nucleophile towards an added electrophile. mdpi.com

Derivatization and Analog Development Based on 2,5 Dichloropyridine 4 Sulfonyl Chloride

Construction of Novel Pyridine-Containing Sulfonamide Derivatives

The most common reaction of 2,5-dichloropyridine-4-sulfonyl chloride is its condensation with primary or secondary amines to form the corresponding sulfonamides. researchgate.netcbijournal.com This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. cbijournal.commdpi.com The reaction is generally high-yielding and tolerant of a wide range of functional groups on the amine component, making it a robust method for generating extensive libraries of novel sulfonamide derivatives. nih.gov

The general scheme for the synthesis of these sulfonamides involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. nih.gov The resulting sulfonamides are stable compounds that often exhibit interesting biological activities. The diversity of commercially available amines allows for the introduction of various functionalities, including aliphatic, aromatic, and heterocyclic moieties.

Research has demonstrated the synthesis of a variety of sulfonamide derivatives from different sulfonyl chlorides. While specific examples starting from this compound are not extensively detailed in readily available literature, the general principles of sulfonamide synthesis are directly applicable. The following table illustrates the types of sulfonamide derivatives that can be constructed based on known reactions of other sulfonyl chlorides.

| Amine Reactant | Resulting Sulfonamide Derivative Structure | Potential Functional Group Diversity |

|---|---|---|

| Aniline | Aromatic rings with various substituents (e.g., alkyl, alkoxy, halo) | |

| Benzylamine | Benzylic systems, potential for further functionalization on the phenyl ring | |

| Morpholine | Saturated heterocycles, introduction of polarity | |

| Amino acids | Chiral centers, carboxylic acid functionality for further conjugation |

Generation of Complex Heterocyclic Architectures

Beyond simple sulfonamide formation, the derivatives of this compound can be utilized as precursors for the synthesis of more complex heterocyclic systems. The sulfonamide linkage can act as a handle for subsequent intramolecular cyclization reactions, leading to the formation of fused or spirocyclic ring systems.

For instance, a sulfonamide derivative bearing a suitably positioned nucleophile on the N-substituent can undergo intramolecular cyclization to form novel heterocyclic structures. While specific examples originating from this compound are not prevalent in the literature, the general strategy is a well-established method in organic synthesis for the construction of complex molecules. nih.govresearchgate.net The reactivity of the chloro-substituents on the pyridine ring can also be exploited in cyclization reactions.

The following table outlines hypothetical, yet plausible, pathways to complex heterocyclic architectures starting from derivatives of this compound.

| Starting Derivative | Reaction Type | Resulting Heterocyclic System | Potential Significance |

|---|---|---|---|

| N-(2-hydroxyphenyl)-2,5-dichloropyridine-4-sulfonamide | Intramolecular O-arylation | Novel tricyclic heteroaromatic scaffold | |

| N-allyl-2,5-dichloropyridine-4-sulfonamide | Radical cyclization | Access to saturated heterocyclic rings fused to the pyridine core | |

| 2,5-dichloro-N-(2-mercaptophenyl)pyridine-4-sulfonamide | Intramolecular S-arylation | Sulfur-containing heterocyclic systems with potential biological activity |

Strategies for Modifying the Dichloropyridine Core (e.g., via Cross-Coupling)

The two chlorine atoms on the pyridine ring of this compound and its sulfonamide derivatives offer opportunities for further functionalization through cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki-Miyaura and Stille couplings are powerful tools for forming new carbon-carbon bonds. researchgate.netresearchgate.net

Research on dichloropyridines has shown that the reactivity of the chlorine atoms can be differentiated. Typically, the chlorine at the 2-position is more reactive towards palladium-catalyzed cross-coupling than the one at the 5-position. nih.gov However, under specific ligand-controlled or ligand-free conditions, selectivity can be tuned to favor coupling at the 5-position. nih.gov This differential reactivity allows for the selective introduction of aryl, heteroaryl, or alkyl groups at either the C2 or C5 position, while leaving the other chlorine atom available for subsequent transformations. researchgate.net

The following table summarizes the potential outcomes of cross-coupling reactions on the 2,5-dichloropyridine (B42133) core.

| Reaction Type | Coupling Partner | Typical Position of Substitution | Resulting Structure |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | C2 | |

| Stille Coupling | Organostannane | C2 | |

| Ligand-controlled Suzuki Coupling | Arylboronic acid | C5 |

Elucidation of Structure-Reactivity Relationships in Derived Compounds

Electron-donating groups on the N-substituent will increase the electron density on the sulfonamide nitrogen, potentially affecting its coordinating properties and basicity. Conversely, electron-withdrawing groups will decrease the electron density, making the sulfonamide proton more acidic. acu.edu.in These electronic effects can also influence the reactivity of the pyridine ring towards further substitution reactions.

Steric hindrance around the sulfonamide group or the chlorine atoms can also significantly impact reactivity. nih.gov Bulky substituents on the amine can hinder the initial sulfonamide formation. Similarly, bulky groups introduced via cross-coupling at the C2 or C5 position can influence the accessibility of the remaining chlorine atom or the sulfonyl group to reagents. researchgate.net Understanding these structure-reactivity relationships is key to designing synthetic routes to novel derivatives and for tuning the properties of the final compounds for specific applications.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,5 Dichloropyridine 4 Sulfonyl Chloride and Its Derivatives

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is indispensable for identifying the functional groups present in 2,5-Dichloropyridine-4-sulfonyl chloride. The spectra are characterized by distinct bands corresponding to the stretching and bending vibrations of the pyridine (B92270) ring, the sulfonyl chloride moiety, and the carbon-chlorine bonds.

The sulfonyl chloride group (-SO₂Cl) gives rise to highly characteristic vibrational bands. Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds are expected in the FT-IR spectrum, typically appearing in the ranges of 1370-1400 cm⁻¹ and 1170-1190 cm⁻¹, respectively. The S-Cl stretching vibration is typically observed at lower frequencies, generally in the 500-600 cm⁻¹ region.

The dichlorinated pyridine ring also presents a unique vibrational signature. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations of the pyridine nucleus typically appear in the 1400-1600 cm⁻¹ region. nih.govcore.ac.uk The C-Cl stretching vibrations for chlorine atoms attached to an aromatic ring are generally found in the 600-800 cm⁻¹ range. core.ac.uk FT-Raman spectroscopy is particularly useful for observing the symmetric vibrations and vibrations of non-polar bonds, often providing complementary information to FT-IR. nih.govnih.gov

Table 1: Characteristic Vibrational Frequencies for this compound This interactive table provides expected frequency ranges and assignments based on data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|---|

| Pyridine Ring | C-H stretch | 3050 - 3150 | FT-IR, FT-Raman |

| Pyridine Ring | C=C, C=N stretch | 1400 - 1600 | FT-IR, FT-Raman |

| Sulfonyl Chloride | S=O asymmetric stretch | 1370 - 1400 | FT-IR |

| Sulfonyl Chloride | S=O symmetric stretch | 1170 - 1190 | FT-IR |

| C-Cl (Aromatic) | C-Cl stretch | 600 - 800 | FT-IR, FT-Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise connectivity and chemical environment of atoms in this compound. Both ¹H and ¹³C NMR provide critical data for structural confirmation.

In the ¹H NMR spectrum, two distinct signals are expected for the two protons on the pyridine ring. The proton at the C-3 position and the proton at the C-6 position will appear as singlets or narrow doublets due to small long-range couplings. Their chemical shifts are influenced by the electron-withdrawing effects of the two chlorine atoms and the sulfonyl chloride group. Drawing comparisons with 2,5-dichloropyridine (B42133) chemicalbook.com and 2,5-dichlorobenzenesulfonyl chloride chemicalbook.com, the proton at C-6, being adjacent to the nitrogen and a chlorine atom, is expected to be the most deshielded. The proton at C-3 would appear at a slightly lower chemical shift.

The ¹³C NMR spectrum would show five distinct signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts are dictated by the substitution pattern. The carbon atom bearing the sulfonyl chloride group (C-4) and those bearing the chlorine atoms (C-2, C-5) are expected to be significantly downfield. The remaining carbons (C-3, C-6) would appear at relatively upfield positions.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound This interactive table presents the predicted chemical shifts (δ) in ppm relative to TMS.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-3 | 8.0 - 8.3 | s |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound This interactive table presents the predicted chemical shifts (δ) in ppm relative to TMS.

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 150 - 153 |

| C-3 | 125 - 128 |

| C-4 | 145 - 148 |

| C-5 | 138 - 141 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and investigating the fragmentation pathways of this compound, which aids in its structural confirmation. The molecular ion peak (M⁺) in the mass spectrum would confirm the compound's molecular weight. Due to the presence of two chlorine atoms, the molecular ion region will exhibit a characteristic isotopic pattern (M, M+2, M+4) with relative intensities of approximately 9:6:1, which is a definitive indicator of a dichloro-substituted compound.

The fragmentation of the molecular ion is predictable and provides further structural evidence. chemguide.co.uklibretexts.org Common fragmentation pathways for sulfonyl chlorides include the loss of a chlorine radical from the sulfonyl group to form an [M-Cl]⁺ ion, or the loss of sulfur dioxide (SO₂) to yield a dichloropyridinyl cation. miamioh.edu Subsequent fragmentations would involve the loss of chlorine atoms from the pyridine ring.

Table 4: Expected Major Fragments in the Mass Spectrum of this compound This interactive table lists potential fragment ions and their corresponding mass-to-charge ratios (m/z).

| Ion Structure | Fragmentation Pathway | Expected m/z |

|---|---|---|

| [C₅H₂Cl₂NSO₂Cl]⁺ | Molecular Ion (M⁺) | 245/247/249 |

| [C₅H₂Cl₂NSO₂]⁺ | Loss of ·Cl from sulfonyl | 210/212/214 |

| [C₅H₂Cl₃N]⁺ | Loss of SO₂ | 181/183/185 |

Electronic Absorption Spectroscopy (UV-Visible) for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by absorptions arising from π→π* and n→π* transitions within the dichloropyridine chromophore. libretexts.org The lone pairs on the nitrogen atom and the chlorine and oxygen atoms can participate in n→π* transitions, which are typically of lower intensity and occur at longer wavelengths compared to the intense π→π* transitions of the aromatic system. slideshare.net

The pyridine ring itself exhibits strong π→π* transitions. The presence of chlorine and sulfonyl chloride substituents, acting as auxochromes, is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths compared to unsubstituted pyridine.

Table 5: Expected Electronic Transitions for this compound This interactive table outlines the types of electronic transitions and their approximate absorption maxima (λmax).

| Transition Type | Chromophore | Expected λmax (nm) |

|---|---|---|

| π → π* | Pyridine Ring | 260 - 280 |

X-ray Diffraction (XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of this compound in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, confirming the molecular geometry. researchgate.net Although a specific crystal structure for the title compound is not publicly available, analysis of similar structures, such as other dichlorinated aromatic compounds, allows for the prediction of key structural parameters. researchgate.netnih.gov

The analysis would reveal the planarity of the pyridine ring and the tetrahedral geometry around the sulfur atom of the sulfonyl chloride group. Furthermore, XRD elucidates the intermolecular interactions, such as halogen bonding or π–π stacking, that dictate the crystal packing arrangement. nih.gov

Table 6: Expected Bond Lengths and Angles from XRD Analysis This interactive table provides typical values for key geometric parameters based on related structures.

| Parameter | Atoms Involved | Expected Value |

|---|---|---|

| Bond Length | C-S | ~1.77 Å |

| Bond Length | S=O | ~1.43 Å |

| Bond Length | S-Cl | ~2.07 Å |

| Bond Length | C-Cl (aromatic) | ~1.74 Å |

| Bond Angle | O=S=O | ~120° |

X-Ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the chemical (oxidation) states of the constituent elements. For this compound, XPS can confirm the presence of C, N, Cl, S, and O and provide insight into their bonding environments.

The high-resolution core-level spectra are of particular interest. The S 2p spectrum is expected to show a peak at a binding energy characteristic of sulfur in a +6 oxidation state, typical for a sulfonyl group (~167-169 eV). researchgate.net The Cl 2p spectrum may show overlapping signals for the chlorine atoms bonded to the pyridine ring (C-Cl) and the chlorine atom bonded to the sulfur (S-Cl). The N 1s spectrum will confirm the chemical state of the pyridine nitrogen, while the O 1s spectrum will correspond to the oxygen atoms in the sulfonyl group.

Table 7: Expected Core-Level Binding Energies from XPS Analysis This interactive table shows the anticipated binding energy ranges for the core electrons of each element.

| Element | Core Level | Expected Binding Energy (eV) |

|---|---|---|

| S | 2p | 167 - 169 |

| Cl | 2p | 199 - 201 |

| N | 1s | 399 - 401 |

| O | 1s | 532 - 534 |

Computational Chemistry and Theoretical Investigations of 2,5 Dichloropyridine 4 Sulfonyl Chloride

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the ground-state electronic structure of molecules. By solving the Schrödinger equation through approximations based on electron density, DFT allows for the precise calculation of a molecule's geometry and electronic properties. The process involves finding the lowest energy arrangement of atoms in space, known as geometry optimization. A common and reliable method for such calculations is the B3LYP functional combined with a basis set like 6-31G(d,p) or 6-311G(d,p). researchgate.net

For 2,5-Dichloropyridine-4-sulfonyl chloride, a DFT geometry optimization would calculate the precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation. This would reveal the spatial relationship between the dichloropyridine ring and the sulfonyl chloride group (-SO₂Cl). The analysis would likely show the planarity of the pyridine (B92270) ring and the specific orientation of the sulfonyl chloride group relative to it.

As a reference from a related dichlorinated nitrogen heterocycle, a DFT study on 4,5-Dichloropyridazin-3-(2H)-one provided detailed geometric parameters. A similar analysis for this compound would yield a comparable data table.

Table 1: Predicted Optimized Geometric Parameters for a Related Heterocycle (4,5-Dichloropyridazin-3-(2H)-one) This table is illustrative and based on a structurally similar compound. Specific values for this compound would require a dedicated computational study.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-Cl1 | 1.73 | Cl1-C-C | 119.5 |

| C-Cl2 | 1.73 | C-N-N | 120.1 |

| N-N | 1.35 | C-C-N | 118.9 |

| C=O | 1.22 | N-C=O | 123.4 |

Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO Energy Analysis

Frontier Molecular Orbital (FMO) theory is crucial for explaining chemical reactivity. semanticscholar.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. semanticscholar.orgirjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.govschrodinger.com

A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating high polarizability and greater chemical reactivity. nih.gov Conversely, a large energy gap implies high stability and lower reactivity. irjweb.com For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and chlorine atoms, while the LUMO would likely be centered on the electron-deficient sulfonyl chloride group and the carbon atom to which it is attached. This distribution would indicate that the molecule is susceptible to nucleophilic attack at the sulfur atom or the pyridine ring carbons.

Computational analysis provides specific energy values for these orbitals. For example, theoretical studies on similar heterocyclic compounds have quantified these values. irjweb.com

Table 2: Illustrative Frontier Molecular Orbital Energies and Related Quantum Chemical Descriptors This table presents typical values derived from DFT calculations on related organic molecules and is for illustrative purposes only.

| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.35 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.81 |

| HOMO-LUMO Energy Gap | ΔE | 4.54 |

| Ionization Potential | I | 6.35 |

| Electron Affinity | A | 1.81 |

| Global Hardness | η | 2.27 |

| Global Softness | S | 0.22 |

| Electronegativity | χ | 4.08 |

These descriptors collectively help in characterizing the molecule's charge transfer properties and its propensity to engage in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. sigmaaldrich.com The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color spectrum to denote different charge regions.

Typically, electron-rich areas with a negative electrostatic potential (prone to electrophilic attack) are colored red, while electron-deficient regions with a positive potential (prone to nucleophilic attack) are colored blue. Neutral regions are often depicted in green.

For this compound, an MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonyl chloride group due to their high electronegativity and the presence of lone pairs. These sites are the most likely targets for electrophiles.

Positive Potential (Blue): Located around the sulfur atom of the sulfonyl chloride group, which is bonded to highly electronegative oxygen and chlorine atoms, making it highly electron-deficient and a prime site for nucleophilic attack. The hydrogen atoms on the pyridine ring would also exhibit a positive potential.

A study on 4,5-Dichloropyridazin-3-(2H)-one revealed that the most negative region was located on the carbonyl oxygen atom, identifying it as a likely site for electrophilic interaction. A similar visualization for this compound would provide a clear roadmap of its reactive sites.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer events, hyperconjugative interactions, and delocalization of electron density by analyzing the interactions between filled donor NBOs and empty acceptor NBOs. acadpubl.eu The stabilization energy (E²) associated with these interactions quantifies their significance; a higher E² value indicates a stronger interaction and greater molecular stability.

In this compound, NBO analysis would likely highlight several key interactions:

Charge Delocalization: The analysis would quantify how charge is distributed across the molecule, confirming the electron-withdrawing nature of the sulfonyl chloride group and the resulting charge distribution on the pyridine ring.

For example, NBO analysis of an imidazole (B134444) derivative revealed a very strong stabilizing interaction energy from a chlorine lone pair to an antibonding orbital (n(LP_Cl) → π*(C-C)) of 954.54 kJ/mol, indicating significant charge transfer that stabilizes the structure. acadpubl.eu

Mechanistic Studies of Reactions involving this compound via Computational Modeling

Sulfonyl chlorides are highly valuable reagents in organic synthesis, known for their reactivity towards nucleophiles to form sulfonamides, sulfonate esters, and other derivatives. This compound is expected to participate in reactions such as:

Sulfonamide formation: Reaction with primary or secondary amines.

Sulfonate ester formation: Reaction with alcohols.

Friedel-Crafts sulfonation: Reaction with aromatic compounds.

Cross-coupling reactions: The chlorine atoms on the pyridine ring could potentially be targeted in metal-catalyzed reactions.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can accurately predict various spectroscopic properties of a molecule, which can then be compared with experimental data to validate both the theoretical model and the experimental structure.

Vibrational Spectroscopy (IR and Raman): DFT calculations can compute the vibrational frequencies and intensities of a molecule. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. By comparing a calculated IR or Raman spectrum with an experimental one, chemists can confirm the structure of the synthesized compound and make detailed assignments of the observed vibrational bands. For instance, a study on 4,5-Dichloropyridazin-3-(2H)-one showed good agreement between the theoretical vibrational frequencies calculated via DFT and the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C NMR spectroscopy. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. These predicted spectra are invaluable for interpreting complex experimental NMR data and confirming the correct assignment of signals to specific atoms within the molecule.

This synergy between computational prediction and experimental measurement is a powerful tool in modern chemical characterization, providing a high degree of confidence in structural assignments.

Applications in Advanced Organic Synthesis

Role as a Precursor in the Synthesis of Complex Organic Molecules

2,5-Dichloropyridine-4-sulfonyl chloride serves as a crucial precursor for the synthesis of a wide array of complex organic molecules, particularly substituted sulfonamides. The sulfonyl chloride moiety is a powerful electrophile that readily reacts with primary and secondary amines to form stable sulfonamide linkages. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide group is a key pharmacophore in numerous therapeutic agents. cbijournal.comgoogle.com

The general reaction involves the coupling of this compound with a desired amine in the presence of a base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIEA), in a suitable solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). google.com This modular approach allows for the introduction of the 2,5-dichloropyridylsulfonyl scaffold into diverse molecular frameworks, enabling the systematic exploration of structure-activity relationships in drug discovery programs.

For instance, analogs such as 2-chloropyridine-5-sulfonyl chloride are used to synthesize complex N-(aryl)pyridinesulfonamides, which are further elaborated into potential antimalarial agents. mdpi.com This highlights the role of such chlorinated pyridine (B92270) sulfonyl chlorides as key starting materials for building libraries of bioactive compounds. The synthesis typically begins with the formation of a sulfonamide, which then undergoes further transformations. mdpi.com

Table 1: Representative Synthesis of N-Aryl Pyridinesulfonamides

| Sulfonyl Chloride Precursor | Amine | Product | Application Area |

|---|---|---|---|

| 2-chloropyridine-5-sulfonyl chloride | 4-fluoroaniline | 2-chloro-N-(4-fluorophenyl)pyridine-5-sulfonamide | Intermediate for antimalarials mdpi.com |

| 2-chloropyridine-5-sulfonyl chloride | 4-methoxyaniline | 2-chloro-N-(4-methoxyphenyl)pyridine-5-sulfonamide | Intermediate for antimalarials mdpi.com |

| 2-chloropyridine-5-sulfonyl chloride | 4-chloroaniline | 2-chloro-N-(4-chlorophenyl)pyridine-5-sulfonamide | Intermediate for antimalarials mdpi.com |

This table illustrates the utility of chlorinated pyridine sulfonyl chlorides as precursors in the synthesis of complex sulfonamides, a strategy directly applicable to this compound.

Utility as an Intermediate in Multi-step Reaction Sequences

Beyond its role as an initial precursor, this compound and its derivatives are valuable intermediates in multi-step reaction sequences. After the initial reaction to form a sulfonamide, the remaining chloro substituents on the pyridine ring can be subjected to further chemical modifications, such as nucleophilic aromatic substitution or cross-coupling reactions. This allows for the sequential introduction of different functional groups, building molecular complexity in a controlled manner.

A common synthetic strategy involves:

Sulfonamide Formation : Reaction of this compound with a primary amine to form the corresponding N-substituted 2,5-dichloropyridine-4-sulfonamide.

Further Functionalization : The resulting sulfonamide intermediate, which still contains reactive chloro groups on the pyridine ring, can then be used in subsequent steps. For example, one of the chloro groups can be displaced by another nucleophile, such as a hydrazine (B178648), to introduce a new functional handle. mdpi.com

This stepwise approach is exemplified in the synthesis of potential antimalarial agents where a 2-chloro-N-arylpyridinesulfonamide is first synthesized and then reacted with hydrazine hydrate. mdpi.com This displaces the chlorine at the 2-position to yield a 2-hydrazinyl-N-arylpyridinesulfonamide, which is a key intermediate for constructing more complex heterocyclic systems like google.comnih.govnih.govtriazolo[4,3-a]pyridines. mdpi.com This demonstrates the utility of the dichloropyridine scaffold as a stable platform for sequential chemical modifications.

Contribution to Catalyst Development and Ligand Design

The pyridine-sulfonamide framework, readily accessible from this compound, is an attractive scaffold for the design of specialized ligands for transition metal catalysis. The nitrogen atom of the pyridine ring and the oxygen or nitrogen atoms of the sulfonamide group can act as coordination sites for metal ions, creating stable chelate structures. sciencepg.com

The electronic properties of the ligand, and consequently the catalytic activity of the resulting metal complex, can be fine-tuned by modifying the substituents on both the pyridine ring and the sulfonamide nitrogen. The presence of two chlorine atoms on the pyridine ring in ligands derived from this compound would render the pyridine nitrogen less basic, which can influence the electronic environment of a coordinated metal center. nih.gov

Research into metal complexes with sulfonamide-based ligands has shown their potential in various catalytic applications. For example, copper(II) complexes with N-sulfonamide ligands have been synthesized and characterized, demonstrating the coordinating ability of the sulfonamide moiety. nih.gov While specific examples starting from this compound are not extensively documented in readily available literature, the principles of ligand design suggest its derivatives are promising candidates for creating novel catalysts. The development of such complexes is an active area of research, with potential applications in asymmetric synthesis and other catalytic transformations. sciencepg.comrsc.org

Table 2: Potential Coordination Sites in Ligands Derived from this compound

| Potential Ligand Structure | Coordination Atom 1 | Coordination Atom 2 | Potential Metal Ions |

|---|---|---|---|

| N-Aryl-2,5-dichloropyridine-4-sulfonamide | Pyridine Nitrogen | Sulfonamide Oxygen/Nitrogen | Cu(II), Fe(II), Pd(II), Rh(I) |

| N-Alkyl-2,5-dichloropyridine-4-sulfonamide | Pyridine Nitrogen | Sulfonamide Oxygen/Nitrogen | Cu(II), Fe(II), Ni(II), Ru(II) |

Strategies for Late-Stage Chemical Functionalization

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying complex, drug-like molecules at a late step in their synthesis to rapidly generate analogs for biological testing. Sulfonyl chlorides are excellent electrophiles for LSF because they react efficiently and selectively with a variety of nucleophiles under mild conditions. nih.govresearchgate.net

While this compound itself would typically be used in earlier, constructive stages of a synthesis, the reverse reaction—converting a pre-existing primary sulfonamide into a sulfonyl chloride—is a key LSF tactic. nih.govnih.gov A complex molecule containing a primary 2,5-dichloropyridine-4-sulfonamide group could be activated (e.g., using a pyrylium (B1242799) salt like Pyry-BF4) to regenerate the sulfonyl chloride in situ. nih.gov This newly formed, highly reactive intermediate can then be coupled with a range of nucleophiles (amines, alcohols, thiols) to create a library of diverse analogs without needing to re-synthesize each compound from scratch. nih.govresearchgate.net

This approach allows for the diversification of advanced intermediates or even approved drugs, providing a powerful tool for optimizing pharmacokinetic or pharmacodynamic properties. The mild conditions required for these transformations ensure that other sensitive functional groups within the complex molecule remain intact. nih.govresearchgate.net

Specialized Research Applications of 2,5 Dichloropyridine 4 Sulfonyl Chloride and Its Derivatives

Precursors in Agrochemical Research and Development (e.g., Herbicides, Insecticides)

The pyridine (B92270) ring is a core structure in numerous agrochemicals, and its halogenated derivatives are particularly important intermediates. 2,5-Dichloropyridine (B42133) and its analogs serve as foundational building blocks in the synthesis of a variety of herbicides and insecticides. chemimpex.com The introduction of a sulfonyl chloride group, as in 2,5-dichloropyridine-4-sulfonyl chloride, significantly enhances the compound's utility by providing a reactive handle for creating sulfonamide and sulfonate ester derivatives.

Organosulfones and their precursors are an important class of functionalized molecules found in many agrochemicals. nih.gov The sulfonyl chloride moiety readily reacts with amines and phenols, allowing for the construction of a diverse library of compounds to be screened for biological activity. This versatility is crucial in the agrochemical industry, where there is a constant need for new active ingredients to manage pest resistance and improve crop yields. For instance, derivatives of chloropyridine sulfonyl chlorides are used to synthesize sulfonamides, which are evaluated for their herbicidal or insecticidal properties. mdpi.com The specific substitution pattern of the dichloropyridine ring can influence the molecule's efficacy, selectivity, and environmental persistence.

Research in this area focuses on creating derivatives that exhibit high potency against target pests while showing minimal impact on non-target organisms and the environment. The process often involves synthesizing a range of analogs where different chemical groups are attached to the sulfonyl moiety to fine-tune the biological activity.

| Precursor Class | Derived Agrochemical Type | Synthetic Reaction | Potential Advantage of Dichloro- Substitution |

|---|---|---|---|

| Dichloropyridine Sulfonyl Chlorides | Sulfonamide Herbicides | Reaction with various anilines or aliphatic amines | Enhanced metabolic stability and target binding affinity |

| Dichloropyridine Sulfonyl Chlorides | Sulfonate Ester Insecticides | Reaction with substituted phenols or alcohols | Modulation of lipophilicity for improved plant uptake or insect penetration |

| Dichloropyridine Sulfonyl Chlorides | Fungicides | Formation of derivatives targeting fungal-specific enzymes | Increased potency and broader spectrum of activity |

Building Blocks in Material Science for Functional Polymer and Organic Semiconductor Development

In material science, there is a continuous search for novel molecular building blocks that can be used to construct polymers and organic materials with specific, high-performance properties. Halogenated heterocycles like 2,5-dichloropyridine are employed in the production of specialized polymers and resins. chemimpex.com The incorporation of the this compound moiety into a polymer backbone can introduce desirable characteristics such as thermal stability, chemical resistance, and specific electronic properties. For example, related compounds like 2,5-dichlorobenzenesulfonyl chloride have been investigated as modifiers for polymers like Nylon 6. chemicalbook.com

The reactivity of the sulfonyl chloride group allows it to be used in polymerization reactions, for instance, by reacting with di-amino or di-hydroxy monomers to form polysulfonamides or polysulfonates. The rigid, electron-deficient nature of the dichloropyridine ring can contribute to a polymer with a high glass transition temperature and mechanical strength.

Furthermore, the field of organic electronics leverages π-conjugated organic molecules for applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). While simple pyridines are not typically used as the primary semiconductor, they can be incorporated as functional units to tune the electronic properties of larger conjugated systems. This compound can serve as a versatile building block for synthesizing more complex organic semiconductor molecules. The sulfonyl group can be transformed into other functionalities, and the chlorine atoms can be replaced through cross-coupling reactions, allowing for the extension of the π-conjugated system and the fine-tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

| Material Class | Role of the Compound | Resulting Property | Example Application |

|---|---|---|---|

| High-Performance Polymers (e.g., Polysulfonamides) | Monomer or cross-linking agent | Increased thermal stability, chemical resistance, and rigidity | Aerospace components, specialty membranes |

| Organic Semiconductors | Functional building block | Tuning of electronic energy levels (HOMO/LUMO) | Organic field-effect transistors (OFETs), organic photovoltaics (OPVs) |

| Functional Coatings | Polymer modifier | Enhanced durability and resistance to weathering | Protective industrial coatings |

Analytical Chemistry: Derivatization Reagent for Enhanced Chromatographic and Spectrometric Detection

Many biologically and environmentally important molecules lack the necessary properties for sensitive detection by modern analytical techniques like high-performance liquid chromatography (HPLC) or mass spectrometry (MS). Chemical derivatization is a strategy used to modify these analytes to make them more easily detectable. Sulfonyl chlorides are a well-established class of derivatizing agents, particularly for primary and secondary amines and phenolic compounds.

This compound is a candidate for such applications. It can react with a target analyte to covalently attach the dichloropyridinylsulfonyl "tag." This tag can significantly enhance detectability in several ways:

UV-Vis Detection: The pyridine ring is a chromophore that absorbs ultraviolet (UV) light. Many analytes, such as aliphatic amines or amino acids, have poor UV absorbance. Derivatizing them with this reagent introduces a strongly UV-absorbing tag, allowing for highly sensitive detection in HPLC-UV analysis.

Mass Spectrometry: In electrospray ionization mass spectrometry (ESI-MS), the efficiency of ionization is crucial for sensitivity. Derivatization with reagents like 1,2-dimethylimidazole-4-sulfonyl chloride has been shown to improve the mass spectrometric response for phenolic compounds. nih.gov The dichloropyridine tag can improve the ionization efficiency of the analyte and provide a characteristic fragmentation pattern, which is useful for identification and quantification in tandem mass spectrometry (MS/MS).

This derivatization approach allows for the trace-level quantification of various compounds, such as biomarkers of disease, environmental pollutants, or pharmaceutical metabolites, in complex biological or environmental samples.

| Analyte Class | Functional Group Targeted | Analytical Technique | Benefit of Derivatization |

|---|---|---|---|

| Biogenic Amines, Amino Acids | Primary/Secondary Amine (-NH₂, -NHR) | HPLC-UV | Introduction of a strong UV chromophore for sensitive detection |

| Phenols, Steroidal Estrogens | Phenolic Hydroxyl (-OH) | LC-MS/MS | Increased ionization efficiency and predictable fragmentation |

| Polyamines | Multiple Amine Groups | HPLC-UV or LC-MS | Improved chromatographic resolution and enhanced signal intensity |

Probes for Chemical Biology Research and Molecular Recognition Studies

Chemical probes are small molecules designed to interact with biological macromolecules like proteins in a specific manner, enabling the study of their function, structure, and localization within cells. The field of chemical biology has seen a surge in the use of sulfonyl-containing compounds as covalent probes. rsc.org While sulfonyl fluorides are more commonly highlighted, the highly reactive sulfonyl chloride group can function similarly.

This compound can serve as a reactive chemical probe. The electrophilic sulfonyl chloride can form stable, covalent bonds with nucleophilic amino acid residues on a protein's surface, such as lysine, tyrosine, serine, or histidine. rsc.org This covalent labeling can be used to:

Identify Drug Targets: By treating a complex mixture of cellular proteins with the probe and then using analytical techniques to find which proteins have been modified, researchers can identify potential targets for new drugs.

Map Binding Sites: If the probe is designed to mimic a known ligand, it can be used to covalently label the binding site, allowing for its precise identification through subsequent protein analysis.

Beyond its reactive covalent-binding capability, the dichloropyridine portion of the molecule is important for molecular recognition. The specific arrangement of the pyridine nitrogen and the chlorine atoms can engage in non-covalent interactions—such as hydrogen bonding, halogen bonding, and π-stacking—with a protein's active site. mdpi.com This allows for the design of probes with enhanced specificity, as the initial non-covalent recognition event would position the reactive sulfonyl chloride group optimally to react with a nearby nucleophilic residue. This dual mechanism of recognition and covalent reaction is a powerful strategy in modern chemical biology and drug discovery.

| Probe Component | Function | Biological Target/Interaction | Research Application |

|---|---|---|---|

| Sulfonyl Chloride Group | Covalent "Warhead" | Nucleophilic amino acid residues (Lys, Tyr, Ser, His) | Covalent inhibition, activity-based protein profiling |

| Dichloropyridine Ring | Recognition Scaffold | Non-covalent interactions (halogen bonds, π-stacking) within a protein binding pocket | Enhancing probe specificity and affinity |

| Entire Molecule | Dual-function Probe | Specific protein targets in a cellular context | Target identification and validation, mapping enzyme active sites |

Future Research Directions and Emerging Opportunities

Design of Sustainable and Green Synthetic Methodologies

The traditional synthesis of aryl sulfonyl chlorides often involves reagents like chlorosulfonic acid or thionyl chloride, which present significant environmental and safety challenges. Future research will likely focus on developing greener, more sustainable synthetic routes to 2,5-Dichloropyridine-4-sulfonyl chloride.

Several promising green methodologies, currently applied to other aryl sulfonyl chlorides, could be adapted for this compound:

Aqueous-Phase Synthesis: A modified Sandmeyer reaction, starting from the corresponding 4-amino-2,5-dichloropyridine, represents a viable green alternative. This approach uses water as a solvent, minimizing the need for volatile organic compounds. acs.org The process involves diazotization of the amine in aqueous acid, followed by reaction with sulfur dioxide in the presence of a copper salt. acs.org The low solubility of the resulting sulfonyl chloride in water can facilitate its isolation by simple precipitation and filtration, leading to high-purity products. acs.org

Oxidative Chlorination: Methods using less hazardous reagents are gaining traction. One such method involves the oxyhalogenation of corresponding thiols or disulfides using Oxone-KX (where X is Cl or Br) in water. rsc.org Another approach utilizes N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts, which are readily prepared from alkyl halides. organic-chemistry.org This method is operationally simple, scalable, and avoids toxic reagents like chlorine gas. organic-chemistry.org

Late-Stage Synthesis from Sulfonamides: A novel strategy involves the conversion of stable, pre-existing primary sulfonamides into sulfonyl chlorides. This can be achieved under mild conditions using activating agents like a pyrylium (B1242799) salt (Pyry-BF4). nih.govnih.gov This approach is particularly valuable for late-stage functionalization in complex molecules, as it tolerates a wide variety of sensitive functional groups. nih.govnih.gov

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Starting Material | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Traditional Chlorosulfonation | 2,5-Dichloropyridine (B42133) | Chlorosulfonic Acid (ClSO₃H) | Direct, often high-yielding | Highly corrosive reagent, hazardous byproducts (HCl), exothermic. mdpi.com |

| Aqueous Sandmeyer Reaction | 4-Amino-2,5-dichloropyridine | NaNO₂, SO₂, Cu(I) salt | Uses water as solvent, safer, high purity product via precipitation. acs.org | Requires precursor amine, diazotization must be carefully controlled. |

| NCS Chlorosulfonation | 2,5-Dichloropyridine-4-thiol derivative | N-chlorosuccinimide (NCS) | Odorless precursors, mild conditions, byproduct can be recycled. organic-chemistry.org | Requires synthesis of thiol or isothiourea salt precursor. |

| Late-Stage from Sulfonamide | 2,5-Dichloropyridine-4-sulfonamide | Pyry-BF₄, MgCl₂ | Very mild conditions, high functional group tolerance. nih.gov | Requires synthesis of the precursor sulfonamide. |

Exploration of Novel Reactivity Modes and Mechanistic Discoveries

The reactivity of this compound is dictated by its two key functional components: the highly electrophilic sulfonyl chloride group and the electron-deficient dichloropyridine ring.

Sulfonamide and Sulfonate Ester Formation: The most direct application is its reaction with primary and secondary amines to form a diverse library of sulfonamides, a scaffold prevalent in pharmaceuticals. rsc.org Similarly, reaction with alcohols yields sulfonate esters. Mechanistic studies, particularly when a pyridine (B92270) base is used, point towards a nucleophilic catalysis pathway involving the formation of a reactive sulfonylpyridinium intermediate. rsc.org

Nucleophilic Aromatic Substitution (SNAr): The pyridine nitrogen and the powerful electron-withdrawing sulfonyl chloride group activate the chlorine atoms at the 2- and 5-positions towards SNAr. This allows for the selective introduction of nucleophiles (e.g., amines, alkoxides, thiolates) to create more complex, multifunctional pyridine derivatives. The regioselectivity of this substitution presents an interesting area for mechanistic investigation.

C-H Activation and Functionalization: Drawing inspiration from recent advances in pyridine chemistry, future research could explore the formal C-H activation of alkyl groups attached to the pyridine ring. nih.gov While the target molecule lacks an alkyl group, derivatives could be designed to undergo such transformations, where an initial N-sulfonylation activates a picolyl position for subsequent functionalization. nih.gov

Radical Reactions: Sulfonyl chlorides can serve as precursors for sulfonyl radicals under photolytic or radical-initiating conditions. magtech.com.cn This opens up possibilities for radical-mediated reactions, such as the addition to alkenes and alkynes, providing pathways to novel carbon-sulfur bond formations. magtech.com.cn

Expansion into Emerging Areas of Material Science and Supramolecular Chemistry

The rigid, aromatic structure of the dichloropyridine core, combined with the reactive sulfonyl chloride handle, makes this molecule a highly attractive building block for advanced materials.

Supramolecular Assembly: The pyridine nitrogen atom is a classic hydrogen bond acceptor, enabling the formation of predictable, self-assembled structures. deepdyve.com The planar aromatic ring can participate in π-π stacking interactions. These non-covalent interactions are fundamental to creating ordered supramolecular polymers and crystal engineering. deepdyve.com

Functional Polymers and Surfaces: The sulfonyl chloride group is an excellent anchor for covalently grafting the dichloropyridine moiety onto polymer backbones or surfaces. This could be used to modify the properties of materials, for instance, by introducing metal-coordinating sites or altering surface hydrophobicity.

Coordination Polymers and MOFs: The pyridine nitrogen is a well-established ligand for coordinating with metal ions. This compound could serve as a monofunctional or, after conversion of the chlorine atoms, a multifunctional ligand for the construction of coordination polymers or metal-organic frameworks (MOFs). nih.gov The stability and electronic properties of the clathrochelate structures formed could be tuned by the choice of metal and the specific substitution pattern on the pyridine ring. nih.gov

Advanced Computational Approaches for Rational Design and Reaction Prediction

Computational chemistry offers powerful tools to predict the behavior of this compound and to rationally design new derivatives and reactions, thereby accelerating experimental discovery.

Reaction Mechanism and Selectivity Prediction: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, such as the SNAr on the pyridine ring. By calculating the energies of intermediates and transition states, researchers can predict the most likely site of nucleophilic attack (C-2 vs. C-5) and rationalize the effects of different nucleophiles and reaction conditions.

Analysis of Non-covalent Interactions: Hirshfeld surface analysis is a powerful computational method to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This analysis can be used to understand the packing forces and predict the supramolecular architecture of materials derived from this compound, aiding in the design of crystals with desired properties. nih.gov

Virtual Screening and QSAR: For potential applications in medicinal or materials chemistry, Quantitative Structure-Activity Relationship (QSAR) models can be developed. By synthesizing a small library of derivatives and measuring a specific property (e.g., biological activity, conductivity), computational models can be trained to predict the properties of a much larger set of virtual compounds, guiding synthetic efforts toward the most promising candidates.

Table 2: Potential Computational Analyses and Their Applications

| Computational Method | Information Gained | Application Area |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, reaction energetics, transition state analysis. | Predicting reactivity, understanding reaction mechanisms, rationalizing regioselectivity. |

| Hirshfeld Surface Analysis | Quantification of intermolecular contacts (e.g., H-bonding, π-stacking). nih.gov | Crystal engineering, design of supramolecular materials. |

| Molecular Dynamics (MD) | Conformational dynamics, solvent effects, binding interactions. | Simulating behavior in solution, studying interactions with biological targets or polymers. |

| QSAR Modeling | Correlation between molecular descriptors and observed activity/property. | Virtual screening for drug discovery, predicting material properties. |

Integration with Automated Synthesis and Flow Chemistry Platforms

The synthesis of sulfonyl chlorides often involves highly exothermic reactions and hazardous reagents, making it an ideal candidate for the application of modern automation and flow chemistry technologies. rsc.org

Enhanced Safety and Control: Flow reactors handle small volumes of reactants at any given time, drastically reducing the risks associated with thermal runaways or accidental releases of corrosive materials like chlorosulfonic acid. mdpi.comresearchgate.net The superior heat and mass transfer in micro- or meso-scale reactors allows for precise temperature control, often leading to cleaner reactions and higher yields. rsc.org

Scalable On-Demand Production: An automated continuous flow system, potentially using a series of continuous stirred-tank reactors (CSTRs), can be developed for the scalable production of this compound. mdpi.comresearchgate.net Such systems can be programmed for on-demand synthesis, minimizing the need to store large quantities of this reactive intermediate.

Rapid Process Optimization: Automated platforms enable high-throughput experimentation to quickly screen and optimize reaction parameters such as temperature, residence time, stoichiometry, and catalyst loading. scripps.edu This data-rich approach, often integrated with real-time analytical tools, accelerates the development of robust and efficient synthetic protocols. nih.gov The development of a fully automated process, from starting materials to the isolated, purified product, is a key goal for modern chemical manufacturing. mdpi.com

Q & A

Q. What computational models predict the environmental degradation pathways of this compound?

- Methodology : Density functional theory (DFT) simulations can model hydrolysis or microbial degradation mechanisms. For example, studies on chlorinated analogs integrate microbial activity data (e.g., OHRB/FeRB species) to predict chloride release kinetics under aerobic/anaerobic conditions . Combine these with HPLC-MS to validate degradation intermediates experimentally.

Q. How do researchers resolve contradictions in reported biological activity data for sulfonyl chloride derivatives?

- Methodology : Conduct systematic reviews (per Cochrane guidelines) to assess experimental variables (e.g., cell lines, dosage) across studies . Reproduce assays under standardized conditions (e.g., fixed pH, temperature) and use meta-analysis to identify confounding factors. For example, discrepancies in enzyme inhibition may arise from assay interference by residual solvents, which can be mitigated via rigorous purification .

Q. What strategies improve yield in multi-step syntheses involving this compound?

- Methodology : Optimize intermediate isolation (e.g., liquid-liquid extraction, distillation) and employ catalysts like phase-transfer agents (e.g., tetrabutylammonium bromide) for biphasic reactions. For example, stepwise quenching of excess reagents (e.g., acyl chlorides) with tert-butoxide improves yields in amide couplings .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.